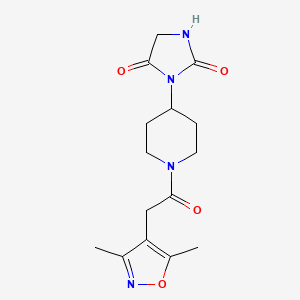

3-(1-(2-(3,5-二甲基异恶唑-4-基)乙酰)哌啶-4-基)咪唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C15H20N4O4. It is related to the 3,5-dimethylisoxazole moiety, which has been identified as a novel acetyl-lysine bioisostere .

Synthesis Analysis

The synthesis of related compounds involves the use of PdCl2, KOAc, and 3,5-dimethylisoxazole in a sealed vial purged with argon. The reaction is then heated at 130°C for 44 hours .Molecular Structure Analysis

The molecular structure of this compound is based on the 3,5-dimethylisoxazole moiety, which is known to displace acetylated histone-mimicking peptides from bromodomains .Chemical Reactions Analysis

The compound is involved in reactions with bromodomains, acting as a competitive inhibitor. It has been found to have antiproliferative and anti-inflammatory properties .科学研究应用

Antimicrobial Activity

The structural features of this compound make it a promising candidate for antimicrobial research. Researchers have synthesized molecular hybrids based on norfloxacin and evaluated their direct antimicrobial potential. Additionally, investigations into its anti-biofilm activity have been conducted .

Biochemical and Medicinal Chemistry

a. BRD4 Inhibition: Studies have determined the inhibitory effects of several synthesized compounds, including our target molecule, on BRD4. BRD4 is a key epigenetic regulator involved in gene transcription and has implications in cancer and other diseases. Investigating the interaction between this compound and BRD4 could lead to novel therapeutic strategies .

Crystallography and Structural Analysis

The crystal structure of 3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione has been elucidated using X-ray crystallography. Such structural insights are valuable for understanding its binding interactions with biological targets and guiding drug design .

Chemical Synthesis and Process Development

a. Scale-Up Strategies: Developing efficient synthetic routes for large-scale production is essential. Researchers explore cost-effective methods to synthesize the compound, ensuring its availability for further research and potential clinical use.

b. Chiral Synthesis: Asymmetric synthesis of enantiopure forms is relevant for drug development. Investigating chiral catalysts and optimizing enantioselective reactions can yield valuable insights.

作用机制

Target of Action

Similar compounds have been found to interact withBromodomain-containing protein 4 (BRD4) . BRD4 possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones, thereby influencing gene transcription, cell cycle regulation, and apoptosis .

Mode of Action

This can result in changes in gene transcription, cell cycle regulation, and apoptosis .

Biochemical Pathways

Given its potential interaction with brd4, it may influence pathways related to gene transcription, cell cycle regulation, and apoptosis .

Pharmacokinetics

It’s noted that the compound is practically insoluble to insoluble in water, but soluble in phosphate buffer, ph 71 . This suggests that the compound’s bioavailability may be influenced by its solubility and the pH of its environment .

Result of Action

Based on its potential interaction with brd4, it may influence gene transcription, cell cycle regulation, and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its target. In the case of this compound, its solubility in phosphate buffer suggests that its action and efficacy may be influenced by the pH of its environment .

属性

IUPAC Name |

3-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4/c1-9-12(10(2)23-17-9)7-13(20)18-5-3-11(4-6-18)19-14(21)8-16-15(19)22/h11H,3-8H2,1-2H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPUIPSBGJJQFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B3014022.png)

![[3-(1H-Indol-1-yl)propyl]amine methanesulfonate](/img/structure/B3014030.png)

![(E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide](/img/structure/B3014032.png)

![5-(4-acetylpiperazin-1-yl)-3-(4-chlorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014036.png)

![3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3014039.png)

![2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3014040.png)